molecular formula C13H7Cl2N3O2 B11791749 2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid

2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid

Cat. No.: B11791749
M. Wt: 308.12 g/mol
InChI Key: KWHANIFDINPHGJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-B]pyridazine core. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzylamine with 2-cyanopyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-B]pyridazine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C13H7Cl2N3O2

Molecular Weight

308.12 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C13H7Cl2N3O2/c14-7-3-4-9(15)8(6-7)11-12(13(19)20)18-10(17-11)2-1-5-16-18/h1-6H,(H,19,20)

InChI Key

KWHANIFDINPHGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2N=C1)C(=O)O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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